molecular formula C9H9N3O3 B13192085 5-methyl-3-(1-methyl-1H-imidazol-5-yl)-1,2-oxazole-4-carboxylic acid

5-methyl-3-(1-methyl-1H-imidazol-5-yl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B13192085
M. Wt: 207.19 g/mol
InChI Key: LOJIHNJETOTWMK-UHFFFAOYSA-N
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Description

5-methyl-3-(1-methyl-1H-imidazol-5-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that contains both imidazole and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(1-methyl-1H-imidazol-5-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole or imidazole derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the oxazole and imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the oxazole or imidazole rings.

Scientific Research Applications

5-methyl-3-(1-methyl-1H-imidazol-5-yl)-1,2-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-3-(1-methyl-1H-imidazol-5-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1H-imidazole-4-carboxylic acid
  • 3-(1-methyl-1H-imidazol-5-yl)-1,2-oxazole-4-carboxylic acid
  • 1-methyl-1H-imidazole-5-carboxylic acid

Uniqueness

5-methyl-3-(1-methyl-1H-imidazol-5-yl)-1,2-oxazole-4-carboxylic acid is unique due to the presence of both imidazole and oxazole rings in its structure This dual-ring system provides distinct chemical properties and reactivity compared to similar compounds with only one type of ring

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

5-methyl-3-(3-methylimidazol-4-yl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H9N3O3/c1-5-7(9(13)14)8(11-15-5)6-3-10-4-12(6)2/h3-4H,1-2H3,(H,13,14)

InChI Key

LOJIHNJETOTWMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CN=CN2C)C(=O)O

Origin of Product

United States

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